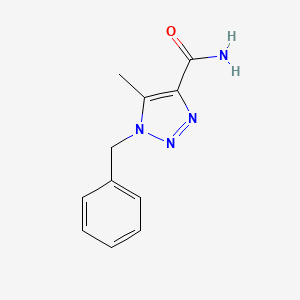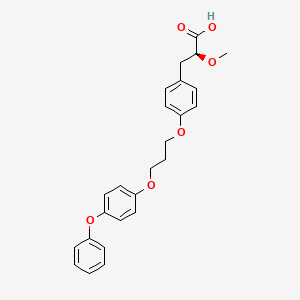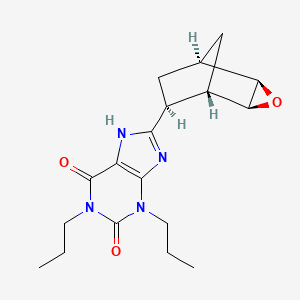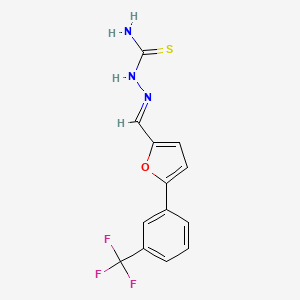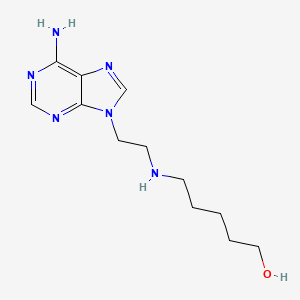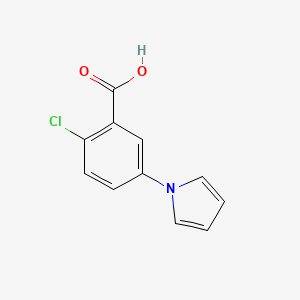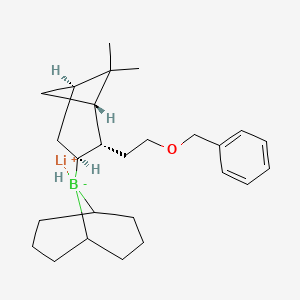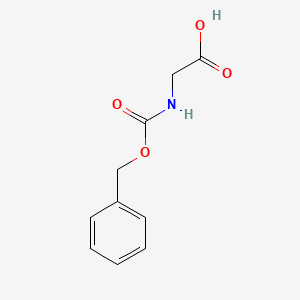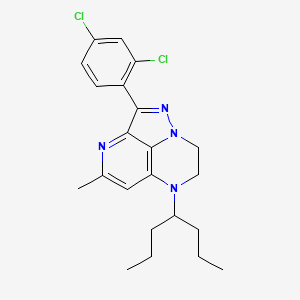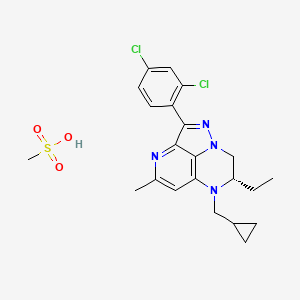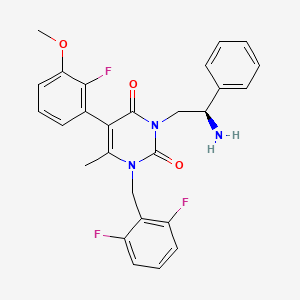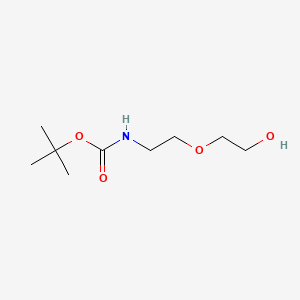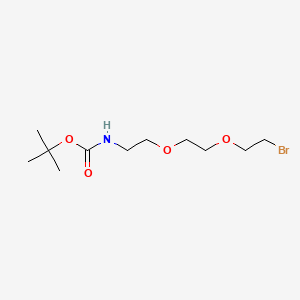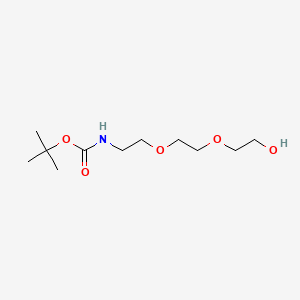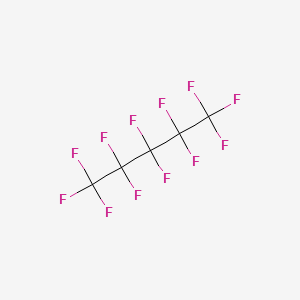
Perfluoropentane
Übersicht
Beschreibung
Perfluoropentane, also known as dodecafluoropentane or Perflenapent, is a fluorocarbon and the fluorinated analogue of pentane . It is a liquid that boils at slightly over room temperature .
Synthesis Analysis
Perfluoropentane can be synthesized using various methods. For instance, polylactic acid (PLLA) polymer was synthesized using stannous octoate and N-(t-butoxycarbonyl) ethanolamine as the catalyst and the initiator, respectively. The selected PLLA polymer with proper molecular weight was used to prepare nanobubbles encapsulating with liquid perfluoropentane . Another study used Perfluoropentane (PFP) and lipids as the encapsulating shell .
Molecular Structure Analysis
Perfluoropentane is a compound containing a chemical bond between a carbon atom and a fluorine atom .
Chemical Reactions Analysis
Perfluoropentane is a fluorocarbon, the fluorinated analogue of pentane . It has several biomedical applications including: propellant for pressurized metered dose inhalers; gas core in microbubble ultrasound contrast agents; and occlusion therapy via the conversion of nanometer liquid droplets into micrometer sized gas microbubbles .
Physical And Chemical Properties Analysis
Perfluoropentane has a molar mass of 288.036 g/mol. It has a density of 1.63 g/mL at 25 °C and 1.59 g/mL at 35 °C. It has a melting point of -115 °C and a boiling point of 28 °C .
Wissenschaftliche Forschungsanwendungen
1. Pharmaceutical Applications
- Application Summary: PFP has been used in the preparation of aqueous emulsions for pharmaceutical applications. It has generated much interest in biomedical applications, including occlusion therapy and controlled drug delivery .
- Methods of Application: For these applications, the dispersion within aqueous media of a large quantity of PFP droplets of the proper size is critically important. Surfactants such as polyethylene oxide-co-polylactic acid (PEO-PLA) and polyethylene oxide-co-poly-epsilon-caprolactone (PEO-PCL) are used to stabilize the emulsion .
- Results or Outcomes: The interfacial tension of PFP against water in the presence of these surfactants has been measured. The results complement previous reports of the PFP droplet size distribution and will be useful for determining to what extent the interfacial tension value can be used to control the mean PFP droplet size .
2. Oxygen Delivery to Hypoxic Cutaneous Tissues
- Application Summary: PFP-based oxygen-loaded nanobubbles (OLNBs) were previously proposed as adjuvant therapeutic tools for pathologies of different etiology sharing hypoxia as a common feature, including cancer, infection, and autoimmunity .
- Methods of Application: These nanocarriers, named oxygen-loaded nanodroplets (OLNDs), are based on 2H,3H-decafluoropentane (DFP) as core fluorocarbon. They are available either in liquid or gel formulations .
- Results or Outcomes: In vitro OLNDs result more effective in releasing oxygen to hypoxic environments than former OLNBs. In vivo, OLNDs effectively enhance oxy-hemoglobin levels. Interestingly, ultrasound (US) treatment further improves transdermal oxygen release from OLNDs .
3. Zero Ozone-Depletion Alternative
- Application Summary: PFP is used as a zero ozone-depletion alternative to hydro chlorofluorocarbons .
- Methods of Application: PFP can be used in place of hydro chlorofluorocarbons in various applications due to its similar properties but without the negative environmental impact .
- Results or Outcomes: The use of PFP as an alternative to hydro chlorofluorocarbons contributes to the reduction of ozone layer depletion .
4. Oxygen Scavenging
- Application Summary: PFP microdroplets have been studied for their impact on acoustic droplet vaporization transition efficiency and oxygen scavenging .
- Methods of Application: The diameter and concentration of PFP microdroplets are critical parameters in these applications .
- Results or Outcomes: The efficiency of acoustic droplet vaporization transition and oxygen scavenging can be controlled by adjusting the diameter and concentration of PFP microdroplets .
5. Zero Ozone-Depletion Alternative
- Application Summary: PFP is used as a zero ozone-depletion alternative to hydro chlorofluorocarbons .
- Methods of Application: PFP can be used in place of hydro chlorofluorocarbons in various applications due to its similar properties but without the negative environmental impact .
- Results or Outcomes: The use of PFP as an alternative to hydro chlorofluorocarbons contributes to the reduction of ozone layer depletion .
6. Oxygen Scavenging
- Application Summary: PFP microdroplets have been studied for their impact on acoustic droplet vaporization transition efficiency and oxygen scavenging .
- Methods of Application: The diameter and concentration of PFP microdroplets are critical parameters in these applications .
- Results or Outcomes: The efficiency of acoustic droplet vaporization transition and oxygen scavenging can be controlled by adjusting the diameter and concentration of PFP microdroplets .
Safety And Hazards
Zukünftige Richtungen
The combination of ultrasound with nanobubbles (NBs) containing Perfluoropentane has shown increased localization of anticancer molecules in tumor tissues with triggered release behavior . This suggests that Perfluoropentane could play a valuable role in enhancing treatments to achieve better therapeutic efficacy in the future .
Relevant Papers
Several papers have been published on Perfluoropentane. For instance, a paper titled “Perfluoropentane/apatinib-encapsulated metal–organic framework nanoparticles enhanced the microwave ablation of hepatocellular carcinoma” discusses the use of Perfluoropentane in enhancing the ablation efficiency of hepatocellular carcinoma . Another paper titled “Perfluoropentane-filled chitosan poly-acrylic acid nanobubbles with good imaging abilities and high stability for long-term imaging in vivo” discusses the challenges in designing nanobubbles that are less than 200 nm in size .
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F12/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCBUSHGCBERSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F12 | |
| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046613 | |
| Record name | Perflenapent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Strem Chemicals MSDS] | |
| Record name | Perfluoropentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16468 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dodecafluoropentane | |
CAS RN |
678-26-2 | |
| Record name | Perfluoropentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=678-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perflenapent [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perflenapent | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11625 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perflenapent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecafluoropentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLENAPENT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/483AU1Y5CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



